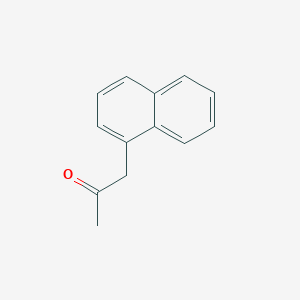

1-Naphthylacetone

描述

1-Naphthylacetone, also known as 1-naphthylacetic acid, is a compound that has been studied for its slow-release formulations and auxin-like activity in tobacco leaf segments. The compound's structure allows it to be linked to polymers, which can then release the active molecule during hydrolysis, affecting callus formation and organogenesis in plants .

Synthesis Analysis

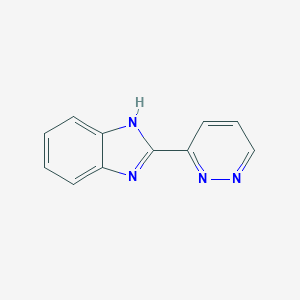

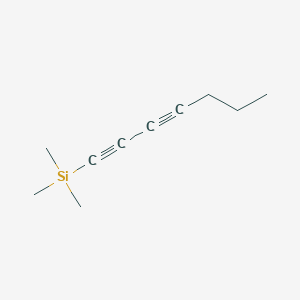

The synthesis of 1-naphthylacetone-related compounds has been explored through various methods. One approach involves the Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides to produce functionalized 1-naphthylamines, which are valuable in chemical and biological processes. This method is efficient, convenient, and general, allowing for the synthesis of a wide range of functionalized compounds under mild conditions . Another synthesis method reported is the catalyst-free, one-pot synthesis of 1,2-dihydro[1,6]naphthyridines from methyl ketones, amines, and malononitrile in water, avoiding the use of expensive catalysts and toxic solvents .

Molecular Structure Analysis

The molecular structure of 1-naphthylacetone derivatives has been elucidated through crystallographic and spectroscopic techniques. For instance, the structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone shows potential for inter- and intramolecular hydrogen bonding, with the naphthyl group being twisted off the plane of the molecule, leading to the formation of π–π stacked aromatic layers .

Chemical Reactions Analysis

1-Naphthylacetone and its derivatives undergo various chemical reactions. For example, the solvolysis of substituted 1-(2-naphthyl)ethyl chlorides has been studied, showing that the effects of pi-donor substituents can be described in terms of inductive and pi-electronic effects . Additionally, the condensation of naphthalene-1,2-dicarboxylic anhydride with 2-naphthylacetic acid has been explored, leading to structurally isomeric compounds and further conversion into cyclohepta[2,1-a:4,5-a']dinaphthalen-15-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-naphthylacetone derivatives have been investigated in various studies. The synthesis of methyl 1-naphthylacetate using NKC-9 resin as a catalyst under microwave irradiation has been optimized, achieving a yield of 80.48% under specific conditions . The photochemistry and luminescence spectra of 1-naphthylacetic anhydrides have also been studied, revealing that upon irradiation, these compounds can yield different photoproducts and exhibit intramolecular excimer fluorescence . Another study on the synthesis of methyl 1-naphthylacetate by cation exchange resin catalyst under microwave irradiation achieved a high yield of 99.05%, demonstrating the excellent catalytic activity of the resin10.

科学研究应用

Bio-transformation Studies Using Laccase Enzyme

- Ceylan, Kubilay, Aktas, and Sahiner (2008) explored the enzymatic bio-transformation of 1-naphthol in a system containing acetone and sodium acetate buffer with laccase from Trametes versicolor. The response surface methodology (RSM) was applied to optimize the bio-transformation rate, taking into account variables like medium temperature, pH, and acetone content (Ceylan et al., 2008).

Synthesis and Reactivity in Organometallic Chemistry

- Zhou, Sun, Zhang, and Li (2015) reported the synthesis of a hydrido CNC pincer cobalt(III) complex involving N-benzylidene-1-naphthylamine and its application in hydrosilylation of aldehydes and ketones. This study highlights the utility of 1-naphthyl derivatives in catalytic processes (Zhou et al., 2015).

Plant Growth Regulators Analysis

- Pulgarín, Bermejo, Robles, and Rodríguez (2012) developed a method for determining plant growth regulators like 1-naphthylacetic acid in fruits and vegetables, emphasizing the biological and physiological significance of these compounds in agriculture (Pulgarín et al., 2012).

Photochemistry and Luminescence Studies

- Roof, van Woerden, and Cerfontain (1979, 1980) investigated the photochemistry and luminescence of 1-naphthylacetic anhydride. Their studies focused on photoreactions and intramolecular excimer fluorescence, revealing insights into the molecular interactions and photostability of these compounds (Roof et al., 1979; Roof et al., 1980).

Skin Protection Evaluation Using Enzymatic Methods

- Steigleder (1960) described a method for evaluating skin surface protection by ointments using a reaction involving 1-naphthylacetate. This approach utilized enzymatic hydrolysis to analyze the effectiveness of skin protective substances (Steigleder, 1960).

Heterocyclic Synthesis and Antimicrobial Activity

- Fadda, Rabie, Etman, and Fouda (2015) synthesized novel pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives using 1-naphthyl-2-cyanoacetamide, assessing their antimicrobial activity. This research shows the potential of 1-naphthyl derivatives in pharmaceutical chemistry (Fadda et al., 2015).

Enantioselective Catalysis in Organic Synthesis

- Marinas, Mallát, and Baiker (2004) demonstrated the use of 1-naphthyl-1,2-ethanediol as a chiral modifier in the hydrogenation of ketones. This study provides valuable insights into the application of naphthyl derivatives in asymmetric catalysis (Marinas et al., 2004).

Catalytic Applications in Organic Synthesis

- Chen He-lian (2006) focused on the synthesis of methyl 1-naphthylacetate using NKC-9 resin as a catalyst under microwave irradiation, showcasing the role of 1-naphthyl derivatives in facilitating organic reactions (Chen He-lian, 2006).

Metabolic Studies in Drug Development

- Haddock, Jeffery, Lloyd, and Thawley (1984) explored the metabolism of nabumetone, identifying 6-methoxy-2-naphthylacetic acid as a major metabolite. This research highlights the importance of naphthyl derivatives in the metabolism of pharmaceutical compounds (Haddock et al., 1984).

Metabonomic Studies in Toxicology

- Waters, Holmes, Williams, Waterfield, Farrant, and Nicholson (2001) used a metabonomic approach to study the toxic effects of alpha-naphthylisothiocyanate on liver, urine, and plasma in rats, demonstrating the utility of naphthyl compounds in toxicological research (Waters et al., 2001).

Synthesis and Application in Photoactive Polymers

- Mallakpour, Hajipour, and Mahdavian (2000) synthesized photoactive heterocyclic polyimides containing naphthalene moieties, showcasing the potential of 1-naphthylacetate in the development of novel materials (Mallakpour et al., 2000).

安全和危害

属性

IUPAC Name |

1-naphthalen-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMOPLPOIRMOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325270 | |

| Record name | 1-naphthylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-1-yl)propan-2-one | |

CAS RN |

33744-50-2 | |

| Record name | NSC409522 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-naphthylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

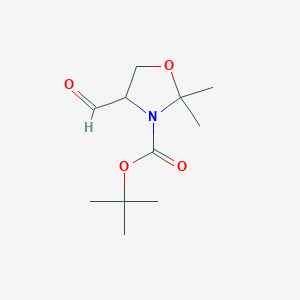

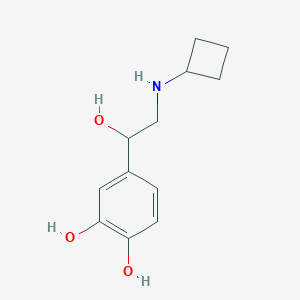

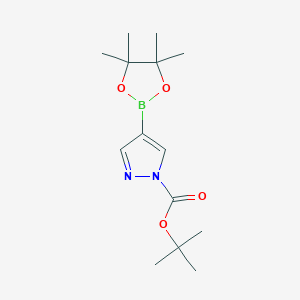

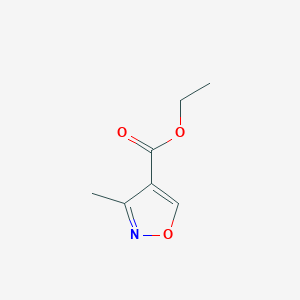

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)